[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
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Overview
Description
alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: is a ribose-derived compound used primarily in nucleoside synthesis . It is known for its role as a starting material in the preparation of various nucleosides, which are essential components in the synthesis of nucleic acids . The compound has the molecular formula C28H24O9 and a molecular weight of 504.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate typically involves the acetylation and benzoylation of ribose. One common method includes the following steps :
Methylation of Ribose: Ribose is reacted with thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes.
Benzoylation: The methylated ribose is then reacted with benzyl chloride in the presence of potassium carbonate and pyridine at 60–70°C.
Acetylation: The benzylated ribose is further reacted with acetic anhydride and glacial acetic acid at -5 to 5°C.
Industrial Production Methods: Industrial production methods for alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ribofuranose derivatives.
Scientific Research Applications
Chemistry:
Nucleoside Synthesis: Used as a starting material for the synthesis of various nucleosides, which are crucial for the formation of nucleic acids.
Biology:
Enzyme Studies: Utilized in the study of enzyme mechanisms and interactions, particularly those involving nucleoside metabolism.
Medicine:
Antiviral Research: Investigated for its potential in the synthesis of antiviral nucleoside analogs.
Industry:
Pharmaceutical Manufacturing: Employed in the production of nucleoside-based pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate involves its role as a precursor in nucleoside synthesis. The compound undergoes enzymatic or chemical transformations to form nucleosides, which are then incorporated into nucleic acids. These nucleic acids play critical roles in various biological processes, including DNA replication and RNA transcription .
Comparison with Similar Compounds
- beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Comparison:
- Structural Differences: While alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate and beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate have similar structures, they differ in the configuration of the ribofuranose ring.
- Reactivity: The alpha and beta forms may exhibit different reactivity profiles in certain chemical reactions due to their stereochemistry .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZABPLTDYVJMP-MUCKBHKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-32-9 |
Source
|
Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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